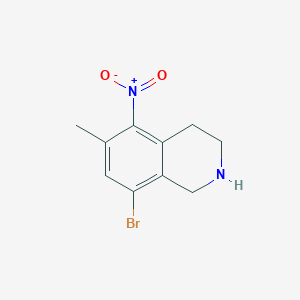![molecular formula C10H8ClNO2 B13237028 1-{4-Chlorofuro[3,2-c]pyridin-2-yl}propan-1-one](/img/structure/B13237028.png)
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}propan-1-one is a chemical compound with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol . This compound is characterized by the presence of a chlorinated furo[3,2-c]pyridine ring system attached to a propanone moiety. It is used primarily in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-{4-Chlorofuro[3,2-c]pyridin-2-yl}propan-1-one typically involves the reaction of 4-chlorofuro[3,2-c]pyridine with propanone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.
Applications De Recherche Scientifique
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-{4-Chlorofuro[3,2-c]pyridin-2-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}propan-1-one can be compared with other similar compounds, such as:
1-{4-Chlorofuro[3,2-c]pyridin-2-yl}ethan-1-one: This compound has a similar structure but with an ethanone moiety instead of propanone.
3-(Pyridin-2-yl)propan-1-ol: This compound features a pyridine ring attached to a propanol group.
2-Amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one: This compound has additional functional groups, including an amino and hydroxy group, making it more complex.
The uniqueness of this compound lies in its specific chlorinated furo[3,2-c]pyridine structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8ClNO2 |
|---|---|
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
1-(4-chlorofuro[3,2-c]pyridin-2-yl)propan-1-one |
InChI |
InChI=1S/C10H8ClNO2/c1-2-7(13)9-5-6-8(14-9)3-4-12-10(6)11/h3-5H,2H2,1H3 |
Clé InChI |
KDVQTBGFKZWDFS-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC2=C(O1)C=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



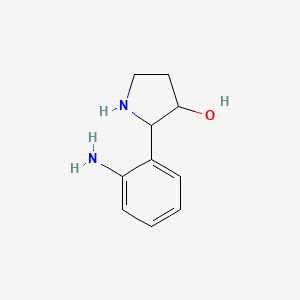
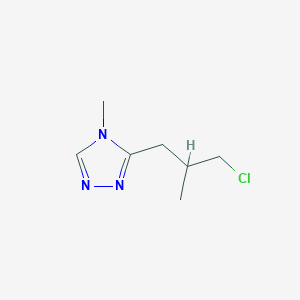
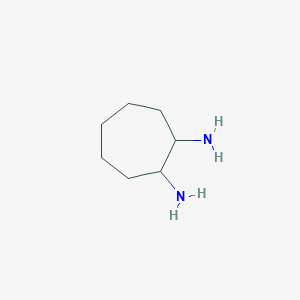

![2-[2-(Tert-butylsulfanyl)ethyl]piperidine](/img/structure/B13236976.png)
![{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol](/img/structure/B13236980.png)
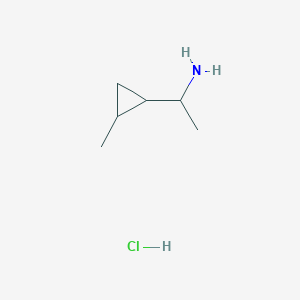
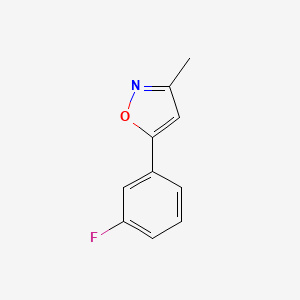
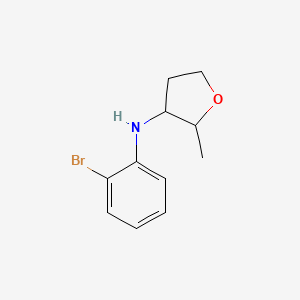
amine](/img/structure/B13236995.png)
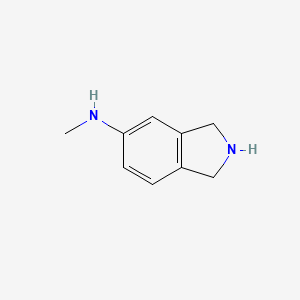
![3-[2-(Methylamino)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13237009.png)
